D-Erythrose-2-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

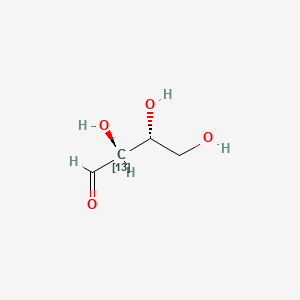

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

121.10 g/mol |

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy(213C)butanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i3+1 |

InChI Key |

YTBSYETUWUMLBZ-XNJVPAERSA-N |

Isomeric SMILES |

C([C@H]([13C@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of D-Erythrose-2-¹³C

For researchers, scientists, and professionals engaged in drug development and metabolic studies, a precise understanding of isotopically labeled compounds is paramount. This guide provides a detailed examination of the chemical structure of D-Erythrose-2-¹³C, a stable isotope-labeled monosaccharide.

Introduction to D-Erythrose

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, its structure features an aldehyde group at the first carbon position (C1). The "D" designation in its name refers to the stereochemical configuration of the chiral center furthest from the aldehyde group. In the Fischer projection of D-Erythrose, the hydroxyl (-OH) group on the third carbon is positioned on the right side.[1] The systematic IUPAC name for D-Erythrose is (2R,3R)-2,3,4-Trihydroxybutanal.[2][3]

Isotopic Labeling: The Significance of "-2-¹³C"

The designation "2-¹³C" specifies that the D-Erythrose molecule has been isotopically labeled. Specifically, the carbon atom at the second position (C2) has been replaced with a stable, non-radioactive isotope of carbon, Carbon-13 (¹³C). Standard carbon is predominantly the ¹²C isotope. This specific labeling makes D-Erythrose-2-¹³C a valuable tool in various research applications.[4][5]

Stable isotope-labeled compounds like D-Erythrose-2-¹³C are frequently utilized as tracers in metabolic pathway analysis and for quantification in drug development processes.[4][5] Their distinct mass allows for differentiation from their unlabeled counterparts in mass spectrometry-based analyses.

Chemical Structure of D-Erythrose-2-¹³C

The fundamental atomic arrangement and stereochemistry of D-Erythrose-2-¹³C remain identical to that of unlabeled D-Erythrose. The key distinction is the isotopic identity of the second carbon atom.

Key Structural Features:

-

Carbon Backbone: A four-carbon chain.

-

Functional Group: An aldehyde (-CHO) group at the C1 position.

-

Hydroxyl Groups: Hydroxyl (-OH) groups attached to carbons C2, C3, and C4.

-

Stereochemistry: In the D-isomer, the hydroxyl groups on both chiral centers (C2 and C3) are on the right side in the Fischer projection.

-

Isotopic Label: The carbon atom at the C2 position is a ¹³C isotope.

| Property | Value |

| Chemical Formula | ¹³CC₃H₈O₄ |

| Molecular Weight | Approximately 121.11 g/mol |

| Systematic Name | (2R,3R)-2,3,4-Trihydroxybutanal-2-¹³C |

| CAS Number | 83434-88-2[6] |

Below is a DOT language script to generate a diagram of the Fischer projection for D-Erythrose-2-¹³C, highlighting the isotopically labeled carbon.

Fischer projection of D-Erythrose-2-¹³C.

Experimental Protocols

The synthesis of D-Erythrose-2-¹³C is a specialized process typically performed by commercial suppliers of stable isotopes. While specific proprietary methods may vary, a common conceptual approach involves starting with a precursor molecule that allows for the introduction of a ¹³C label at the desired position through a series of chemical reactions. For instance, a synthetic route could be designed starting from a smaller, ¹³C-labeled building block that is then used to construct the four-carbon backbone of erythrose.

The verification of the isotopic labeling and purity of the final product is critical and generally involves:

-

Mass Spectrometry (MS): To confirm the incorporation of the ¹³C isotope by observing the expected mass shift in the molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the precise location of the isotopic label. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. ¹H NMR can also show the effects of the ¹³C label on adjacent protons through coupling.

This guide provides a foundational understanding of the chemical structure of D-Erythrose-2-¹³C. For specific experimental applications, researchers should consult the technical data sheets provided by the manufacturer of the labeled compound.

References

An In-depth Technical Guide to D-Erythrose-2-13C: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose-2-13C is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, particularly in the elucidation of pathways such as the pentose phosphate pathway (PPP).[1][2] Its structure, identical to its unlabeled counterpart D-Erythrose but for the specific incorporation of a carbon-13 isotope at the C-2 position, allows for its use as a tracer in metabolic flux analysis (MFA) studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its use, and its role in key metabolic pathways.

Physical and Chemical Properties

This compound shares most of its physical and chemical properties with the unlabeled D-Erythrose, with the primary difference being its molecular weight due to the presence of the 13C isotope. It is typically supplied as a syrup or, more commonly, as a solution in water, which makes the determination of a precise melting or boiling point challenging.[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | [R-(R,R)]- 2,3,4-Trihydroxybutanal-2-13C | [4] |

| Synonyms | (2R,3R)-2,3,4-trihydroxybutanal-2-13C | [4] |

| CAS Number | 83434-88-2 | [4] |

| Molecular Formula | C₃¹³CH₈O₄ | [3] |

| Molecular Weight | 121.10 g/mol | [3] |

| Appearance | Typically a syrup or aqueous solution | [3][5] |

| Solubility | Highly soluble in water | [5] |

| Storage | 2-8°C Refrigerator | [4] |

Spectroscopic Data

Detailed spectroscopic data for pure this compound is not extensively published. However, data from its unlabeled form and from studies involving 13C-labeled erythrose in solution provide valuable insights.

NMR Spectroscopy: In aqueous solutions, D-Erythrose exists as an equilibrium mixture of its open-chain aldehyde, hydrated aldehyde (gem-diol), and the cyclic α- and β-furanose forms.[6] 1H and 13C NMR are powerful techniques to study these equilibria. The introduction of a 13C label at the C-2 position significantly enhances the signal for this carbon in 13C NMR spectroscopy, facilitating tracer studies.[6][7]

Mass Spectrometry: Mass spectrometry is a key technique for detecting and quantifying metabolites in 13C metabolic flux analysis. The mass shift of +1 amu for this compound compared to its unlabeled form allows for the tracking of this isotope through various metabolic pathways.[8]

Table 2: Spectroscopic Data References for D-Erythrose and its Isotopologues

| Spectroscopic Technique | Description | Reference(s) |

| 1H NMR | Experimental and predicted spectra for unlabeled D-Erythrose are available in databases. | [9][10] |

| 13C NMR | Spectra of 13C-labeled D-Erythrose in reaction mixtures have been published, showing the distinct chemical shifts of the different tautomeric forms. Predicted spectra for unlabeled D-Erythrose are also available. | [7][11] |

| Mass Spectrometry | Used for the identification and quantification of D-Erythrose and its metabolites in metabolic studies. | [8] |

Experimental Protocols

Synthesis of 13C-Labeled Aldoses (General Methodology)

Principle: The synthesis starts from a suitable precursor aldehyde. A cyanide-containing group with the 13C label (e.g., K¹³CN) is introduced to extend the carbon chain. Subsequent reduction and deprotection steps yield the desired 13C-labeled aldose.[12]

Generalized Steps:

-

Cyanohydrin Formation: Reaction of a protected precursor aldehyde with K¹³CN to form a mixture of cyanohydrin epimers.

-

Reduction of the Nitrile: The cyanohydrin is reduced to an imine, which is then hydrolyzed to the corresponding aldehyde. This is often achieved through catalytic hydrogenation (e.g., using H₂ and a Pd-BaSO₄ catalyst).[12]

-

In situ Aldehyde Reduction: The newly formed aldehyde can be reduced in situ to the corresponding alcohol (e.g., using NaBH₄).

-

Deprotection: Removal of any protecting groups from the hydroxyl functions using acidic conditions.

-

Purification: The final labeled aldose is purified, typically using ion-exchange chromatography.[12]

Metabolic Flux Analysis (MFA) using this compound (General Protocol)

This compound is a valuable tracer for studying the pentose phosphate pathway and other interconnected metabolic routes. A general protocol for a 13C-MFA experiment is outlined below.[13][14][15]

Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of the 13C label from this compound into various intracellular metabolites.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., mammalian cells, bacteria) in a defined medium.

-

Introduce this compound as the tracer substrate at a known concentration. The system should be at a metabolic steady state.[14]

-

Incubate the cells for a sufficient period to allow for the incorporation of the 13C label into downstream metabolites.

-

-

Metabolite Extraction:

-

Quench the metabolic activity rapidly (e.g., using cold methanol).

-

Extract the intracellular metabolites using appropriate solvent systems.

-

-

Analytical Measurement:

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use specialized software (e.g., Metran) to fit the measured labeling patterns to a metabolic network model.[13]

-

Perform statistical analysis to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.[16]

-

Role in Metabolic Pathways

The Pentose Phosphate Pathway (PPP)

D-Erythrose, in its phosphorylated form Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[17][18] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis.[18][19] By using this compound, researchers can trace the flow of carbon through this pathway and its connections to glycolysis and the biosynthesis of aromatic amino acids.[17]

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a 13C-labeled substrate like this compound.

Conclusion

This compound is an indispensable tool for researchers in metabolism and drug development. Its ability to act as a tracer allows for the detailed quantification of metabolic fluxes, providing critical insights into cellular physiology in both healthy and diseased states. While some of its specific physical properties are not well-documented due to its common formulation as an aqueous solution, its chemical behavior and applications in metabolic studies are well-established. The experimental protocols outlined in this guide provide a framework for the effective utilization of this powerful research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Erythrose - Wikipedia [en.wikipedia.org]

- 6. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-Erythrose | 583-50-6 | Benchchem [benchchem.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649) [hmdb.ca]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]

- 12. Stable, isotopically substituted carbohydrates: an improved synthesis of (6-13C)aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 18. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 19. microbenotes.com [microbenotes.com]

Metabolic Fate of D-Erythrose-2-13C in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of D-Erythrose-2-13C in mammalian cells. D-erythrose, a four-carbon aldose sugar, is primarily metabolized through the non-oxidative phase of the Pentose Phosphate Pathway (PPP). Upon entering the cell, it is anticipated to be phosphorylated to D-erythrose-4-phosphate, a key intermediate in the PPP.[1][2] This guide outlines the expected downstream metabolic conversions, supported by illustrative quantitative data and detailed experimental protocols for tracing the 13C label using mass spectrometry and NMR spectroscopy. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the metabolic processes involved.

Introduction: The Role of D-Erythrose in Cellular Metabolism

D-erythrose is a tetrose monosaccharide that, in its phosphorylated form, D-erythrose-4-phosphate, serves as a crucial intermediate in the pentose phosphate pathway (PPP).[3][4][5][6][7] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[5][7] While the oxidative phase of the PPP generates NADPH, the non-oxidative phase allows for the interconversion of various sugar phosphates, including the entry point for D-erythrose-4-phosphate.[3][6] Understanding the metabolic fate of D-erythrose is essential for elucidating its role in cellular bioenergetics and biosynthetic processes. The use of stable isotope tracers, such as this compound, provides a powerful tool to track the journey of its carbon backbone through interconnected metabolic networks.

Predicted Metabolic Pathway of this compound

The metabolic journey of this compound in mammalian cells is predicted to proceed as follows:

-

Cellular Uptake and Phosphorylation: D-erythrose is transported into the cell, where it is likely phosphorylated by a kinase to form D-erythrose-4-phosphate-2-13C. While a specific D-erythrose kinase in mammalian cells is not well-characterized, this phosphorylation step is essential for trapping the sugar inside the cell and activating it for subsequent metabolic reactions.

-

Entry into the Pentose Phosphate Pathway (Non-Oxidative Phase): D-erythrose-4-phosphate-2-13C enters the non-oxidative PPP.[1]

-

Transketolase and Transaldolase Reactions: The 13C label will be distributed to other key intermediates of the PPP and glycolysis through the action of two key enzymes:

-

Transketolase: This enzyme catalyzes the transfer of a two-carbon unit. In one key reaction, transketolase transfers a two-carbon unit from a ketose phosphate (e.g., xylulose-5-phosphate) to D-erythrose-4-phosphate, forming fructose-6-phosphate and glyceraldehyde-3-phosphate.[8][9]

-

Transaldolase: This enzyme catalyzes the transfer of a three-carbon unit. For instance, it can transfer a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[3]

-

The 2-13C label on D-erythrose-4-phosphate will consequently be incorporated into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway or be used for other biosynthetic processes.

Visualization of the Metabolic Pathway

Figure 1: Predicted metabolic pathway of this compound in mammalian cells.

Illustrative Quantitative Data

The following tables represent hypothetical quantitative data that could be obtained from a this compound tracing experiment. These tables are for illustrative purposes to demonstrate the expected distribution of the 13C label.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites after this compound Labeling (Mass Spectrometry)

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| D-Erythrose-4-Phosphate | 10 | 90 | 0 | 0 | 0 |

| Fructose-6-Phosphate | 40 | 35 | 20 | 5 | 0 |

| Glyceraldehyde-3-Phosphate | 60 | 30 | 10 | 0 | n/a |

| Sedoheptulose-7-Phosphate | 30 | 30 | 25 | 10 | 5 |

| Pyruvate | 70 | 25 | 5 | 0 | n/a |

| Lactate | 75 | 20 | 5 | 0 | n/a |

Note: Data are hypothetical and represent the percentage of the metabolite pool containing a certain number of 13C atoms.

Table 2: Positional 13C Enrichment of Key Metabolites (NMR Spectroscopy)

| Metabolite | Carbon Position | % 13C Enrichment |

| D-Erythrose-4-Phosphate | C1 | <1 |

| C2 | ~90 | |

| C3 | <1 | |

| C4 | <1 | |

| Fructose-6-Phosphate | C1 | ~5 |

| C2 | ~15 | |

| C3 | ~25 | |

| C4 | ~20 | |

| C5 | ~10 | |

| C6 | ~5 | |

| Lactate | C1 (Carboxyl) | ~2 |

| C2 | ~8 | |

| C3 (Methyl) | ~15 |

Note: Data are hypothetical and represent the percentage of 13C at a specific carbon position.

Detailed Experimental Protocols

This section provides a detailed, albeit representative, protocol for tracing the metabolic fate of this compound in cultured mammalian cells.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Pre-incubation: The day of the experiment, remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium Preparation: Prepare a labeling medium consisting of glucose-free and serum-free DMEM supplemented with 10% dialyzed fetal bovine serum and this compound at a final concentration of 1-5 mM.

-

Labeling: Add the labeling medium to the cells and incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a 5% CO2 incubator.

Metabolite Extraction

-

Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

Sample Analysis by Mass Spectrometry (LC-MS)

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).

-

LC Separation: Inject the samples onto a liquid chromatography system equipped with a column appropriate for polar metabolite separation (e.g., a HILIC column).

-

MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

-

Data Analysis: Process the raw data to identify metabolites and determine their mass isotopologue distributions using specialized software.

Sample Analysis by NMR Spectroscopy

-

Reconstitution: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D heteronuclear correlation spectra (e.g., HSQC), on a high-field NMR spectrometer.

-

Data Analysis: Process and analyze the NMR spectra to identify and quantify the positional 13C enrichment in key metabolites.

Visualization of the Experimental Workflow

Figure 2: General experimental workflow for tracing this compound.

Conclusion

The metabolic fate of this compound in mammalian cells is predicted to be primarily channeled through the non-oxidative branch of the pentose phosphate pathway. By employing stable isotope tracing methodologies coupled with mass spectrometry and NMR spectroscopy, researchers can elucidate the downstream distribution of the 13C label into various metabolic pathways, including glycolysis and biosynthetic precursor pools. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at understanding the metabolic significance of D-erythrose. Further research in this area will contribute to a more comprehensive understanding of cellular carbon metabolism and its implications in health and disease.

References

- 1. Tetrose - Wikipedia [en.wikipedia.org]

- 2. Erythrose - Wikipedia [en.wikipedia.org]

- 3. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Structure and Properties of an Engineered Transketolase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transketolase - Wikipedia [en.wikipedia.org]

The Central Role of D-Erythrose as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways where D-Erythrose, predominantly in its phosphorylated form, D-Erythrose 4-phosphate (E4P), functions as a critical intermediate. This document details the core metabolic routes, presents quantitative data, outlines experimental methodologies, and provides visual representations of these complex biological processes.

Introduction to D-Erythrose and its Metabolic Significance

D-Erythrose is a four-carbon aldose sugar that plays a pivotal role in central carbon metabolism. While it exists in its free form, its phosphorylated derivative, D-Erythrose 4-phosphate (E4P), is the metabolically active intermediate that intersects several key biosynthetic and energy-generating pathways. E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids and vitamins, and is a key component of the carbon-shuffling reactions in the pentose phosphate pathway and the Calvin cycle.[1][2] Understanding the metabolic fate of E4P is essential for research in areas ranging from microbial engineering and plant biology to the development of novel therapeutics targeting these pathways.

Core Biochemical Pathways Involving D-Erythrose 4-Phosphate

D-Erythrose 4-phosphate is a central metabolite in three major pathways: the Pentose Phosphate Pathway, the Calvin Cycle, and the Shikimate Pathway.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, and is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[3] E4P is a key intermediate in the non-oxidative phase of the PPP, where it is involved in a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase.

In one key reaction, transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[4][5] Subsequently, transketolase can utilize E4P as an acceptor of a two-carbon ketol group from xylulose 5-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate.[6] These reactions provide a critical link between the PPP and glycolysis.

The Calvin Cycle

In photosynthetic organisms, the Calvin cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules. E4P is an intermediate in the regeneration phase of this cycle. The enzyme fructose-1,6-bisphosphate aldolase catalyzes the condensation of E4P with dihydroxyacetone phosphate (DHAP) to form sedoheptulose 1,7-bisphosphate.[1] This reaction is a critical step in regenerating the CO2 acceptor molecule, ribulose 1,5-bisphosphate.

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[7] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. E4P is a primary substrate for the first committed step of the shikimate pathway.

The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of E4P and phosphoenolpyruvate (PEP) to form DAHP.[7] This reaction serves as the entry point for carbon into the pathway and is often a key regulatory step.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in pathways involving D-Erythrose 4-phosphate.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Apparent Km (mM) | Reference(s) |

| Transaldolase | D-Erythrose 4-phosphate | Rat Liver | 0.13 | [8] |

| Transaldolase | D-Erythrose 4-phosphate | Hepatoma 3924A | 0.17 | [8] |

| Transaldolase | Fructose 6-phosphate | Rat Liver | 0.30 - 0.35 | [8] |

| Transaldolase | Fructose 6-phosphate | Hepatoma 3924A | 0.30 - 0.35 | [8] |

| Transaldolase | D-Erythrose 4-phosphate | Methanocaldococcus jannaschii | 0.0278 | [9] |

| Transketolase | Ribose 5-phosphate | Rat Liver | 0.3 | [8] |

| Transketolase | Xylulose 5-phosphate | Rat Liver | 0.5 | [8] |

| DAHP Synthase (Tyr-sensitive) | D-Erythrose 4-phosphate | E. coli | Competitive inhibition by Tyr (>10 µM) | [7] |

| DAHP Synthase (Phe-sensitive) | D-Erythrose 4-phosphate | E. coli | Noncompetitive inhibition by Phe | [10] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Organism | Growth Phase/Condition | Concentration (nmol/g dry weight) | Reference(s) |

| D-Erythrose 4-phosphate | E. coli | Exponential | Declining with increasing specific growth rate | [11] |

| D-Erythrose 4-phosphate | Saccharomyces cerevisiae | Aerobic glucose-limited chemostat | Low concentrations, measurable by GC-IDMS | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Erythrose 4-phosphate and associated pathways.

Assay for DAHP Synthase Activity

This protocol describes a colorimetric method for determining the activity of DAHP synthase.

Principle: The product of the DAHP synthase reaction, DAHP, is oxidized with periodate to form β-formylpyruvate, which then reacts with thiobarbituric acid to produce a colored complex that can be quantified spectrophotometrically.

Materials:

-

Enzyme preparation (e.g., cell lysate, purified protein)

-

Reaction Buffer: 50 mM EPPS-KOH, pH 7.75

-

Substrates: 4 mM D-Erythrose 4-phosphate (E4P), 4 mM Phosphoenolpyruvate (PEP)

-

Metal Cofactor: 2 mM MnCl2 or CoCl2

-

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)

-

Periodate Solution: 0.2 M Sodium periodate in 9 M phosphoric acid

-

Thiobarbiturate Solution: 0.025 M Sodium thiobarbiturate, pH 2.0

Procedure:

-

Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 2 mM MnCl2 (or CoCl2), 4 mM E4P, and 4 mM PEP.[13][14]

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet precipitated protein.

-

To an aliquot of the supernatant, add the periodate solution and incubate for 20 minutes at room temperature.

-

Add the thiobarbiturate solution and incubate at 100°C for 15 minutes.

-

Cool the samples and measure the absorbance at 549 nm.

-

Calculate the amount of DAHP formed using a standard curve.

Assay for Transketolase Activity

This protocol describes a coupled spectrophotometric assay for measuring transketolase activity.

Principle: The transketolase reaction produces glyceraldehyde 3-phosphate, which is then oxidized by glyceraldehyde-3-phosphate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Materials:

-

Enzyme preparation (e.g., erythrocyte hemolysate)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6

-

Substrates: 50 mM Ribose 5-phosphate

-

Cofactors: 0.25 mM Thiamine pyrophosphate (TPP), 2.5 mM MgCl2

-

Coupling Enzymes: Glyceraldehyde-3-phosphate dehydrogenase, Triosephosphate isomerase

-

0.2 mM NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ribose 5-phosphate, TPP, MgCl2, NADH, and the coupling enzymes.[15][16]

-

Pre-incubate the mixture in a cuvette at 37°C.

-

Initiate the reaction by adding the enzyme preparation (e.g., hemolysate).

-

Monitor the decrease in absorbance at 340 nm over time.[17]

-

The rate of NADH oxidation is proportional to the transketolase activity.

Quantification of D-Erythrose 4-Phosphate by LC-MS

This protocol provides a general workflow for the quantification of E4P in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: E4P is extracted from biological material, separated from other metabolites by liquid chromatography, and then detected and quantified by mass spectrometry. Isotope-labeled internal standards are often used for accurate quantification.[18]

Procedure:

-

Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity (e.g., using cold methanol). Extract metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

-

Chromatographic Separation: Separate the extracted metabolites using a suitable LC column and gradient. For phosphorylated sugars like E4P, ion-pair reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are often employed.[19]

-

Mass Spectrometric Detection: Detect E4P using a mass spectrometer, typically in negative ion mode. Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer can be used for sensitive and specific quantification.[20][21]

-

Data Analysis: Quantify the amount of E4P by comparing the peak area of the analyte to that of a known amount of an internal standard.

13C-Metabolic Flux Analysis (MFA)

Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C isotopes in downstream metabolites is measured by MS or NMR. This labeling information, combined with a stoichiometric model of metabolism, is used to calculate the intracellular metabolic fluxes.[22][23][24]

Experimental Design:

-

Tracer Selection: Choose an appropriate 13C-labeled tracer to maximize the information obtained for the pathway of interest. For the pentose phosphate pathway, various labeled glucose isotopomers can be used.[25]

-

Isotopic Labeling Experiment: Culture cells with the labeled substrate until isotopic steady state is reached.

-

Sample Analysis: Harvest the cells, extract metabolites, and analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, sugar phosphates) using GC-MS or LC-MS.

-

Computational Flux Calculation: Use specialized software to fit the experimental labeling data to a metabolic model and estimate the metabolic fluxes.

Conclusion

D-Erythrose 4-phosphate is a linchpin metabolite that connects major pathways of carbon metabolism. Its position at the intersection of the pentose phosphate pathway, the Calvin cycle, and the shikimate pathway underscores its importance in cellular biosynthesis and energy balance. A thorough understanding of the enzymes that produce and consume E4P, as well as the regulatory mechanisms that control its flux, is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular biochemistry. The experimental approaches detailed in this guide provide a framework for the quantitative investigation of these vital metabolic networks.

References

- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transaldolase - Wikipedia [en.wikipedia.org]

- 5. Transaldolase - Creative Enzymes [creative-enzymes.com]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. DAHP synthase - Wikipedia [en.wikipedia.org]

- 8. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]

- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 23. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis [mdpi.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isotopic Labeling with D-Erythrose-2-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using D-Erythrose-2-¹³C. It is designed to serve as a technical resource for professionals engaged in metabolic research, protein engineering, and drug development.

Introduction to Isotopic Labeling with D-Erythrose

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing one or more atoms in a compound with their stable isotope, researchers can follow the compound's journey through complex metabolic pathways.[1] D-Erythrose, a four-carbon monosaccharide, is a key intermediate in the pentose phosphate pathway (PPP) and a precursor for the biosynthesis of aromatic amino acids.[2][3][4]

Using site-selectively ¹³C-labeled erythrose, such as D-Erythrose-2-¹³C, offers a more direct and often more efficient method for labeling specific downstream metabolites compared to using labeled glucose.[5][6] This is because erythrose enters metabolic pathways closer to the final product, minimizing isotopic dilution and scrambling.[5] This targeted approach is particularly advantageous for nuclear magnetic resonance (NMR) studies of protein dynamics and for metabolic flux analysis (MFA).[5][6][7]

Core Metabolic Pathways and the Fate of D-Erythrose-2-¹³C

D-Erythrose is primarily metabolized through the pentose phosphate pathway, where it is converted to D-Erythrose-4-phosphate (E4P).[8][9] E4P is a critical branch-point metabolite. Its two major fates are:

-

Re-entry into the Pentose Phosphate Pathway: E4P is utilized by the enzyme transaldolase in the non-oxidative phase of the PPP to regenerate fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis.[2][9]

-

Entry into the Shikimate Pathway: E4P condenses with phosphoenolpyruvate (PEP) in a reaction catalyzed by DAHP synthase.[2][3] This is the first committed step in the shikimate pathway, which leads to the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[2][3]

The diagram below illustrates the entry of D-Erythrose into these central metabolic routes. The ¹³C label from D-Erythrose-2-¹³C is incorporated into the C2 position of Erythrose-4-phosphate, and its subsequent journey can be traced through the network.

Applications in Research and Development

One of the primary applications of labeled erythrose is in the field of protein NMR. Site-selective labeling of amino acid side chains is crucial for studying protein dynamics, folding, and interactions. Using D-Erythrose-2-¹³C leads to more specific and efficient labeling of aromatic residues compared to ¹³C-glucose.[5][6] This enhanced selectivity simplifies complex NMR spectra and enables unique relaxation studies on previously inaccessible positions.[5]

MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. Stable isotope tracers are essential for MFA.[10] D-Erythrose-2-¹³C can be used to precisely measure the flux through the pentose phosphate and shikimate pathways. By tracking the incorporation of the ¹³C label into downstream metabolites like amino acids and nucleotides, researchers can build accurate models of cellular metabolism, which is critical in drug development for understanding a compound's mechanism of action or identifying new therapeutic targets.

Data Presentation: Quantitative Analysis

The choice of isotopic tracer significantly impacts the efficiency of label incorporation. The following table summarizes the comparative ¹³C incorporation levels in aromatic amino acids when using selectively labeled erythrose versus glucose in bacterial expression systems.

| Labeled Precursor | Target Amino Acid | Target Position | Relative ¹³C Incorporation Level | Key Advantages |

| [2-¹³C] Erythrose | Phenylalanine | ζ (zeta) | Efficiently Labeled | Labels positions not accessible with glucose.[5] |

| Tyrosine | ζ (zeta) | Efficiently Labeled | Superior labeling for specific side-chain positions.[5] | |

| Tryptophan | η2 (eta-2) | Efficiently Labeled | Enables unique dynamics studies.[5][6] | |

| [1-¹³C] or [3-¹³C] Erythrose | Tyrosine | ε (epsilon) | High | Similar to glucose but can be more selective.[5] |

| [4-¹³C] Erythrose | Tryptophan | ε3 (epsilon-3) | ~2x Higher than Glucose | Significantly higher incorporation boosts signal.[5] |

| [2-¹³C] Glucose | Tyrosine | ε (epsilon) | High | Standard, cost-effective method.[5] |

| Phenylalanine | ε (epsilon) | High | Well-established protocol.[5] |

Data synthesized from studies on site-selective protein labeling.[5][6] "Efficiently Labeled" indicates positions that are poorly or not at all labeled by conventional glucose methods. The level is a qualitative comparison to standard [2-¹³C] glucose labeling.

Experimental Protocols and Workflows

A typical isotopic labeling experiment follows a structured workflow from cell culture to data analysis.

This protocol provides a methodology for expressing a protein in E. coli with aromatic amino acids selectively labeled using D-Erythrose-2-¹³C.

-

Media Preparation:

-

Prepare M9 minimal media. For 1 liter, use 5x M9 salts, 2 mM MgSO₄, and 0.1 mM CaCl₂.

-

Add unlabeled glucose to a final concentration of 2 g/L as the main carbon source to ensure robust cell growth.[5]

-

Add D-Erythrose-2-¹³C to a final concentration of 1-2 g/L.[5]

-

Supplement with trace elements and the appropriate antibiotic.

-

-

Cell Culture and Induction:

-

Inoculate 1 L of the prepared media with an overnight culture of E. coli BL21(DE3) transformed with the plasmid containing the gene of interest.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

-

Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

-

Lyse the cells using sonication or a French press on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Protein Purification:

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Perform buffer exchange into a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O) using dialysis or a desalting column.

-

-

NMR Analysis:

-

Concentrate the protein to the desired concentration (typically 0.5-1.0 mM).

-

Acquire ¹H-¹³C correlation spectra (e.g., HSQC) to observe the labeled sites and proceed with dynamics and structural experiments.

-

This protocol outlines the general steps for quenching metabolism and extracting metabolites from cultured cells for analysis by Mass Spectrometry (MS).

-

Cell Culture:

-

Culture cells (e.g., mammalian cells or microorganisms) in a defined medium.

-

In the experimental phase, replace the medium with one containing D-Erythrose-2-¹³C at a known concentration for a specified duration to allow label incorporation to reach a steady state.[10]

-

-

Metabolic Quenching:

-

Rapidly quench all enzymatic activity to preserve the metabolic state of the cells.

-

For adherent cells, aspirate the medium and immediately add a cold (-80°C) 80% methanol solution.

-

For suspension cells, rapidly centrifuge the culture and resuspend the pellet in the cold methanol solution.

-

-

Metabolite Extraction:

-

Scrape the adherent cells in the cold methanol and collect the cell lysate.

-

Subject the cell lysate (from either cell type) to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation and Analysis:

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% acetonitrile for LC-MS).

-

Analyze the sample using high-resolution LC-MS/MS to identify and quantify the mass isotopologues of downstream metabolites (e.g., amino acids, organic acids). The mass shifts will indicate the incorporation of ¹³C.

-

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to D-Erythrose-2-13C: Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose-2-13C is a stable isotope-labeled analog of the naturally occurring four-carbon sugar, D-Erythrose. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position makes it a powerful tool for tracing metabolic pathways and understanding complex biochemical processes. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its applications in metabolic research and drug development, with a focus on experimental design and data interpretation. Isotope-labeled compounds like D-Erythrose-2-¹³C are primarily used as tracers to quantify metabolites during drug development.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in experimental settings. All quantitative data is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 83434-88-2 | [4][5] |

| Molecular Weight | 121.10 g/mol | [6] |

| Molecular Formula | C₃¹³CH₈O₄ | [6] |

| Synonyms | [R-(R,R)]- 2,3,4-Trihydroxybutanal-2-13C; (2R,3R)-2,3,4-trihydroxybutanal-2-13C | [5] |

Core Applications in Research

This compound is a valuable tracer for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy studies. Its primary role is to elucidate the flow of carbon atoms through various metabolic pathways, providing insights into cellular metabolism under different physiological or pathological conditions.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. The pattern of ¹³C enrichment in these metabolites, typically measured by mass spectrometry (MS) or NMR, provides a detailed map of metabolic pathway activity.

D-Erythrose is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and precursors for nucleotide biosynthesis. The use of this compound can help to specifically probe the activity of the PPP and its connections to other central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Site-selective isotope labeling with compounds like ¹³C-labeled erythrose is a key strategy in NMR-based studies of protein structure and dynamics.[7][8] When microorganisms are grown in media containing this compound as a carbon source, the ¹³C label is incorporated into the amino acid building blocks of proteins. This allows for the selective observation of specific carbon atoms in the protein structure, facilitating the study of protein folding, conformational changes, and interactions with other molecules. The use of site-selectively ¹³C-enriched erythrose can lead to more selective labeling of amino acid side chains compared to using labeled glucose.[7]

Experimental Protocols

While specific experimental conditions will vary depending on the biological system and research question, the following provides a generalized workflow for a ¹³C metabolic flux analysis experiment using this compound.

General Workflow for ¹³C Metabolic Flux Analysis

1. Experimental Design:

-

Define Objectives: Clearly state the metabolic pathways and fluxes of interest.

-

Select Biological System: Choose the appropriate cell line, microorganism, or model organism.

-

Tracer Selection: In this case, this compound is the tracer. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

-

Control Groups: Include control experiments with unlabeled D-Erythrose.

2. Cell Culture and Labeling:

-

Grow the biological system in a defined medium where the primary carbon source can be replaced with this compound.

-

Introduce the labeled substrate and allow the system to reach a metabolic and isotopic steady state. The time required to reach a steady state will vary depending on the organism's growth rate and the turnover rates of the metabolites of interest.

3. Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is often achieved by flash-freezing in liquid nitrogen or using cold solvent mixtures.

-

Extract metabolites using a suitable protocol, such as a cold methanol-water-chloroform extraction, to separate polar metabolites from other cellular components.

4. Analytical Measurement:

-

Analyze the isotopic labeling patterns of the extracted metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS: Provides high sensitivity and is well-suited for measuring the mass isotopomer distributions of a wide range of metabolites.

-

NMR: Can provide positional information about the ¹³C label within a molecule, which can be crucial for resolving fluxes through specific pathways.

-

5. Data Analysis and Flux Calculation:

-

The measured isotopomer distributions are used as input for computational models that estimate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or OpenMebius are commonly used for this purpose.

-

The model fits the measured data to a metabolic network model to calculate the flux values that best explain the observed labeling patterns.

Signaling and Metabolic Pathways

D-Erythrose is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The diagram below illustrates the central role of D-Erythrose-4-phosphate (a derivative of erythrose) in this pathway, connecting it to glycolysis.

Conclusion

This compound is an indispensable tool for modern metabolic research and has significant potential in the field of drug development. Its utility in elucidating complex metabolic networks through techniques like ¹³C-MFA and NMR provides a level of detail that is often unattainable with other methods. For researchers and scientists, a thorough understanding of how to apply this labeled compound and interpret the resulting data is crucial for advancing our knowledge of cellular metabolism and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of D-Erythrose-2-¹³C in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-Erythrose-2-¹³C in aqueous solutions. Due to the limited direct research on the ¹³C-labeled variant, this document leverages available data on unlabeled D-Erythrose as a primary reference, assuming that the isotopic label at the C-2 position does not significantly alter its chemical stability. This guide covers the fundamental chemistry of D-Erythrose in solution, factors influencing its stability, and detailed experimental protocols for its analysis.

Core Concepts: D-Erythrose in Aqueous Media

In aqueous solutions, D-Erythrose, a four-carbon aldose sugar, exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal furanose forms (α-D-erythrofuranose and β-D-erythrofuranose). This equilibrium is subject to mutarotation, the change in optical rotation as the anomers interconvert.

The stability of D-Erythrose-2-¹³C in an aqueous environment is primarily influenced by factors that affect this equilibrium and promote degradation reactions. The primary degradation pathways for simple sugars like erythrose in aqueous solutions typically involve isomerization and degradation, which can be catalyzed by changes in pH and temperature.

Quantitative Stability Data

For instance, studies on glucose have shown that the rate of degradation increases with both increasing temperature and deviation from a neutral pH. The degradation often follows first-order kinetics. It is reasonable to extrapolate that D-Erythrose-2-¹³C would follow a similar trend.

Table 1: Expected Qualitative Stability Trends of D-Erythrose-2-¹³C in Aqueous Solution

| Condition | Expected Stability | Primary Degradation Pathways |

| pH | ||

| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis and isomerization. |

| Neutral (pH 6-8) | High | Minimal degradation. |

| Alkaline (pH > 8) | Low | Base-catalyzed isomerization and degradation. |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Slow degradation rates. |

| Room Temperature (20-25 °C) | Moderate | Gradual degradation over time. |

| Elevated (> 40 °C) | Low | Accelerated degradation. |

Experimental Protocols for Stability Analysis

To assess the stability of D-Erythrose-2-¹³C in aqueous solutions, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

HPLC Method for Quantifying D-Erythrose-2-¹³C

This protocol describes a general method for the quantitative analysis of D-Erythrose-2-¹³C using HPLC with pre-column derivatization for UV detection.

3.1.1. Materials and Reagents

-

D-Erythrose-2-¹³C standard

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ammonium acetate

-

Acetic acid

-

Triethylamine

3.1.2. Sample Preparation and Derivatization

-

Standard Solution: Prepare a stock solution of D-Erythrose-2-¹³C in deionized water at a known concentration.

-

Sample Incubation: Prepare aqueous solutions of D-Erythrose-2-¹³C at various pH values (e.g., using appropriate buffers) and temperatures. At specified time points, withdraw aliquots for analysis.

-

Derivatization: To an aliquot of the sample or standard, add a methanolic solution of PMP and an aqueous solution of sodium hydroxide.[1] Incubate the mixture at 70°C for 30 minutes.[1]

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with hydrochloric acid.[1] Extract the unreacted PMP with chloroform and discard the organic layer. The aqueous layer containing the derivatized sugar is used for HPLC analysis.[1]

3.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: A mixture of ammonium acetate buffer (pH adjusted with acetic acid) and acetonitrile.

-

Mobile Phase B: A mixture of ammonium acetate buffer and a higher concentration of acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the derivatized D-Erythrose from any degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector at 245 nm.[1]

-

Injection Volume: 10 µL.

3.1.4. Data Analysis

The concentration of D-Erythrose-2-¹³C at each time point is determined by comparing the peak area to a calibration curve generated from the derivatized standards. The degradation rate can then be calculated.

NMR Spectroscopy for Monitoring Stability

NMR spectroscopy provides structural information and can be used to monitor the degradation of D-Erythrose-2-¹³C and identify potential degradation products in real-time.

3.2.1. Materials and Reagents

-

D-Erythrose-2-¹³C

-

Deuterated water (D₂O)

-

pH buffers prepared in D₂O

-

Internal standard (e.g., DSS or TSP)

3.2.2. Sample Preparation

-

Dissolve a known amount of D-Erythrose-2-¹³C in D₂O containing a known concentration of an internal standard.

-

Adjust the pD (the equivalent of pH in D₂O) of the solution using appropriate deuterated buffers.

-

Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To monitor the disappearance of signals corresponding to D-Erythrose-2-¹³C and the appearance of new signals from degradation products.

-

¹³C NMR: The signal from the ¹³C-labeled C-2 carbon can be selectively observed to monitor the integrity of the molecule.

-

2D NMR (e.g., COSY, HSQC): To aid in the structural elucidation of any major degradation products.

-

-

Parameters:

-

Acquire spectra at regular intervals under controlled temperature conditions.

-

Use appropriate relaxation delays to ensure quantitative results.

-

3.2.4. Data Analysis

The concentration of D-Erythrose-2-¹³C can be determined by integrating the area of a well-resolved proton or carbon signal relative to the internal standard. This allows for the kinetic analysis of the degradation process.

Visualizing Pathways and Workflows

Diagram 1: Mutarotation of D-Erythrose in Aqueous Solution

Caption: Equilibrium of D-Erythrose anomers in solution.

Diagram 2: General Workflow for HPLC-based Stability Study

Caption: Workflow for HPLC stability analysis.

Diagram 3: Logical Flow for NMR-based Stability Monitoring

References

Methodological & Application

Application Notes and Protocols for D-Erythrose-2-13C in 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. The choice of isotopic tracer is critical for accurately resolving fluxes through specific pathways. While glucose-based tracers are common, D-Erythrose-2-13C offers a unique tool for probing the non-oxidative Pentose Phosphate Pathway (PPP) and its connections to glycolysis and aromatic amino acid biosynthesis. Erythrose-4-phosphate, a key intermediate of the PPP, serves as a precursor for the synthesis of aromatic amino acids.[1] This document provides detailed application notes and protocols for the utilization of this compound in 13C-MFA studies.

Principle of this compound Tracing

D-Erythrose is a four-carbon sugar that can be phosphorylated in the cell to Erythrose-4-phosphate (E4P). E4P is a central intermediate in the non-oxidative branch of the PPP. By introducing D-Erythrose with a 13C label at the second carbon (this compound), researchers can trace the fate of this carbon atom as it is metabolized through various pathways. The distribution of the 13C label in downstream metabolites provides quantitative information about the relative activities of the PPP, glycolysis, and other connected metabolic routes.

Applications

-

Quantification of Pentose Phosphate Pathway (PPP) Flux: this compound provides a direct entry point into the non-oxidative PPP, allowing for a more precise estimation of fluxes through transketolase and transaldolase reactions.

-

Elucidation of Aromatic Amino Acid Biosynthesis: As E4P is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine, this tracer is ideal for studying the flux towards the biosynthesis of these amino acids.

-

Investigation of Glycolysis and Gluconeogenesis Interplay: The carbon skeleton of erythrose can be converted to glycolytic intermediates, providing insights into the reversibility of glycolytic and gluconeogenic reactions.

-

Drug Discovery and Development: Understanding how drug candidates modulate the PPP and related pathways is crucial, as these pathways are often dysregulated in diseases like cancer and metabolic syndrome.

Experimental Workflow

A typical 13C-MFA experiment using this compound involves several key steps, from cell culture to data analysis.

Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To achieve isotopic steady-state by culturing cells in a medium containing this compound as the tracer.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled carbon source to be replaced

-

This compound (purity >99%)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Culture cells to the desired confluence (typically mid-log phase) in standard culture medium.

-

Prepare the labeling medium by supplementing the base medium with this compound at a known concentration. The concentration should be optimized based on the cell line's metabolic characteristics. A common starting point is to replace the glucose in the medium with an equimolar amount of this compound.

-

Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time is dependent on the cell line's growth rate and the turnover of the metabolites of interest and should be determined empirically. It can range from a few hours to over 24 hours.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Quenching solution (e.g., 60% methanol, pre-chilled to -20°C)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

-

Cell scrapers

-

Centrifuge

Protocol:

-

Quickly aspirate the labeling medium from the culture dish.

-

Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Add the pre-chilled quenching solution to the cells and incubate for 1 minute on ice to rapidly halt metabolic activity.

-

Aspirate the quenching solution and add the pre-chilled extraction solvent.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for analysis.

Sample Analysis by Mass Spectrometry

Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol (General overview for GC-MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on an appropriate GC column and detect the mass fragments using the mass spectrometer.

-

Acquire the mass spectra for each metabolite of interest and determine the relative abundances of the different mass isotopomers.

Data Presentation

The primary data from a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites after Labeling with this compound.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Pentose Phosphate Pathway | |||||

| Sedoheptulose-7-phosphate | 50% | 45% | 5% | 0% | 0% |

| Ribose-5-phosphate | 60% | 35% | 5% | 0% | 0% |

| Glycolysis | |||||

| Fructose-6-phosphate | 70% | 25% | 5% | 0% | 0% |

| Glyceraldehyde-3-phosphate | 80% | 18% | 2% | 0% | - |

| 3-Phosphoglycerate | 85% | 14% | 1% | 0% | - |

| Pyruvate | 90% | 9% | 1% | 0% | - |

| TCA Cycle | |||||

| Citrate | 95% | 4% | 1% | 0% | 0% |

| α-Ketoglutarate | 96% | 3% | 1% | 0% | 0% |

| Malate | 97% | 2% | 1% | 0% | 0% |

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Metabolic Pathways and Labeling Patterns

The following diagrams illustrate the expected flow of the 13C label from this compound through the central carbon metabolism.

Metabolic Fate of this compound in the Pentose Phosphate Pathway

Integration of this compound Label into Glycolysis and the TCA Cycle

Conclusion

The use of this compound as a tracer in 13C-MFA offers a valuable and complementary approach to traditional glucose-based methods. It provides a more direct means to investigate the fluxes of the non-oxidative pentose phosphate pathway and the biosynthesis of aromatic amino acids. The protocols and conceptual framework provided here serve as a guide for researchers to design and implement 13C-MFA experiments using this informative tracer, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of D-Erythrose-2-13C Labeled Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing metabolic pathways and quantifying metabolite fluxes. The use of stable isotope-labeled substrates, such as D-Erythrose-2-13C, provides a means to follow the fate of specific carbon atoms through metabolic networks. D-Erythrose is a four-carbon sugar that, in its phosphorylated form (D-Erythrose-4-phosphate), is a key intermediate in the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids.[1][2] By introducing a 13C label at the C2 position of D-Erythrose, researchers can gain detailed insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome.

These application notes provide a comprehensive guide to utilizing this compound in metabolic studies, from experimental design and sample preparation to NMR data acquisition and analysis. The protocols outlined here are intended to assist researchers in obtaining high-quality, quantitative data on the incorporation of the 13C label into downstream metabolites.

Metabolic Significance of D-Erythrose

D-Erythrose is primarily metabolized through its phosphorylation to D-Erythrose-4-phosphate. This intermediate serves as a crucial node in central carbon metabolism, connecting glycolysis and the pentose phosphate pathway.

Key Metabolic Roles of D-Erythrose-4-phosphate:

-

Pentose Phosphate Pathway (PPP): D-Erythrose-4-phosphate is a substrate for the enzyme transaldolase, which, along with transketolase, facilitates the interconversion of sugars in the non-oxidative branch of the PPP. This pathway is vital for producing NADPH, for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide biosynthesis.[1][2]

-

Aromatic Amino Acid Biosynthesis: In microorganisms and plants, D-Erythrose-4-phosphate condenses with phosphoenolpyruvate (PEP) in the first committed step of the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4]

The following diagram illustrates the entry of this compound into the central metabolic pathways.

References

Application Notes & Protocols: D-Erythrose-2-¹³C as a Tracer for Studying Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the proposed use of D-Erythrose-2-¹³C as a metabolic tracer to investigate the non-oxidative branch of the Pentose Phosphate Pathway (PPP) in cancer cells. While direct literature on the extensive use of D-Erythrose-2-¹³C is limited, this document outlines a robust, theoretically grounded approach based on established ¹³C-Metabolic Flux Analysis (¹³C-MFA) principles.

Introduction

Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival.[1][2] The Pentose Phosphate Pathway (PPP) is a critical metabolic route that branches from glycolysis, providing cancer cells with essential biosynthetic precursors, such as ribose-5-phosphate for nucleotide synthesis, and NADPH for antioxidant defense and reductive biosynthesis.[3] The PPP is composed of an oxidative and a non-oxidative branch. The non-oxidative branch, mediated by the enzymes transketolase (TKT) and transaldolase (TAL), is highly flexible and can interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates to meet the specific metabolic needs of the cell.

D-Erythrose is a four-carbon sugar that, in its phosphorylated form (Erythrose-4-phosphate, E4P), is a key intermediate in the non-oxidative PPP. By using D-Erythrose labeled with a stable isotope at a specific position, such as D-Erythrose-2-¹³C, researchers can trace the fate of this molecule through the intricate network of reactions in the non-oxidative PPP. This allows for the quantification of flux through TKT and TAL, providing insights into the metabolic phenotype of cancer cells and identifying potential therapeutic targets.

Principle of D-Erythrose-2-¹³C Tracing

D-Erythrose-2-¹³C, once taken up by the cell and phosphorylated to Erythrose-4-phosphate-2-¹³C (E4P-2-¹³C), will enter the non-oxidative PPP. The ¹³C label will be transferred to other sugar phosphates through the reversible reactions catalyzed by transketolase and transaldolase. By analyzing the mass isotopomer distribution of downstream metabolites using mass spectrometry, the relative and absolute fluxes through these enzymatic steps can be determined. This approach offers a more direct way to probe the non-oxidative PPP compared to relying solely on labeled glucose tracers, which can have their labels scrambled through multiple upstream pathways.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with D-Erythrose-2-¹³C

Objective: To label cancer cells with D-Erythrose-2-¹³C to achieve isotopic steady state for metabolic flux analysis of the non-oxidative Pentose Phosphate Pathway.

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma, Hep G2 hepatoma)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

D-Erythrose-2-¹³C (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

-

Methanol, HPLC grade, chilled to -80°C

-

Water, HPLC grade

-

Chloroform, HPLC grade

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow until they reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with a known concentration of D-Erythrose-2-¹³C. The final concentration will need to be optimized for the specific cell line but can range from 1 to 10 mM.

-

Media Exchange:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells twice with pre-warmed sterile PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This time should be optimized and can range from 6 to 24 hours.[4]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to halt metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol (-80°C) to the cells to quench metabolism and extract metabolites.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 2: Analysis of ¹³C Incorporation by LC-MS/MS

Objective: To quantify the incorporation of the ¹³C label from D-Erythrose-2-¹³C into downstream metabolites of the non-oxidative Pentose Phosphate Pathway.

Materials:

-

Metabolite extracts from Protocol 1

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Appropriate chromatography column (e.g., HILIC or reversed-phase for polar metabolites)

-

Mobile phases (e.g., acetonitrile, water with appropriate modifiers)

-

Standards for key metabolites (e.g., Sedoheptulose-7-phosphate, Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate)

Procedure:

-

Sample Preparation:

-

Thaw the metabolite extracts on ice.

-

If necessary, perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites from lipids.

-

Dry the polar phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-